molecular formula C10H20O3 B13755968 (E)-6-(1-Ethoxyethoxy)hex-2-en-1-ol CAS No. 61565-21-7

(E)-6-(1-Ethoxyethoxy)hex-2-en-1-ol

Cat. No.: B13755968
CAS No.: 61565-21-7
M. Wt: 188.26 g/mol
InChI Key: AVODNDZHWMDWPN-GQCTYLIASA-N
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Description

(E)-6-(1-Ethoxyethoxy)hex-2-en-1-ol is an organic compound with a unique structure that includes an ethoxyethoxy group attached to a hexenol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-6-(1-Ethoxyethoxy)hex-2-en-1-ol typically involves the reaction of hex-2-en-1-ol with ethyl vinyl ether under acidic conditions. The reaction proceeds via an acid-catalyzed addition of the ethoxyethoxy group to the hexenol backbone. The reaction conditions often include the use of a strong acid such as sulfuric acid or hydrochloric acid as a catalyst, and the reaction is carried out at a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over the reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-6-(1-Ethoxyethoxy)hex-2-en-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into saturated alcohols.

    Substitution: The ethoxyethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve nucleophiles such as halides or amines.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Saturated alcohols.

    Substitution: Compounds with different functional groups replacing the ethoxyethoxy group.

Scientific Research Applications

(E)-6-(1-Ethoxyethoxy)hex-2-en-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological systems.

    Medicine: Explored for its potential therapeutic properties, including as a precursor to pharmacologically active compounds.

    Industry: Utilized in the production of fragrances and flavorings due to its unique aroma profile.

Mechanism of Action

The mechanism of action of (E)-6-(1-Ethoxyethoxy)hex-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors in biological systems, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    6-Hydroxyhex-2-en-1-ol: Similar structure but lacks the ethoxyethoxy group.

    6-Methoxyhex-2-en-1-ol: Contains a methoxy group instead of an ethoxyethoxy group.

    6-(1-Methoxyethoxy)hex-2-en-1-ol: Similar structure with a methoxyethoxy group.

Uniqueness

(E)-6-(1-Ethoxyethoxy)hex-2-en-1-ol is unique due to the presence of the ethoxyethoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are desired.

Properties

CAS No.

61565-21-7

Molecular Formula

C10H20O3

Molecular Weight

188.26 g/mol

IUPAC Name

(E)-6-(1-ethoxyethoxy)hex-2-en-1-ol

InChI

InChI=1S/C10H20O3/c1-3-12-10(2)13-9-7-5-4-6-8-11/h4,6,10-11H,3,5,7-9H2,1-2H3/b6-4+

InChI Key

AVODNDZHWMDWPN-GQCTYLIASA-N

Isomeric SMILES

CCOC(C)OCCC/C=C/CO

Canonical SMILES

CCOC(C)OCCCC=CCO

Origin of Product

United States

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